molecular formula C23H13ClF3N5OS B2733904 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338775-13-6

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No. B2733904
M. Wt: 499.9
InChI Key: SPVKXCHRHCRESA-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H13ClF3N5OS and its molecular weight is 499.9. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

One application area of triazolopyrimidines is their potential as antiasthma agents. Compounds prepared through specific synthetic pathways have shown activity as mediator release inhibitors, indicating potential for treating asthma. These compounds were identified using the human basophil histamine release assay, highlighting the role of specific substituents in enhancing pharmacological activity. Further pharmacological and toxicological studies were planned for the most active compounds, underscoring the potential of these molecules in asthma therapy (Medwid et al., 1990).

Anticonvulsant Activities

Another research direction involves the evaluation of triazolopyrimidine derivatives for anticonvulsant activities. Novel compounds synthesized from 3-amino-2-thiophenecarboxylic acid methyl ester showed significant in vivo anticonvulsant activity. These findings suggest that the structural motif of these molecules, especially when substituted with specific groups, could offer promising therapeutic options for epilepsy. The most active compound demonstrated efficacy in standard anticonvulsant tests, comparing favorably with well-known anticonvulsant drugs (Wang et al., 2015).

Synthetic Strategies and Medicinal Perspectives

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is notable for its broad pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. Reviews of synthetic strategies and medicinal perspectives reveal this scaffold's importance in drug development, with several drugs based on this core structure being marketed or under clinical trials. This underscores the scaffold's versatility and potential in addressing various therapeutic areas (Merugu et al., 2022).

Antimicrobial Activity

Compounds based on the triazolopyrimidine scaffold have also been evaluated for their antimicrobial activity. New derivatives synthesized through specific reactions exhibited potential as antimicrobial agents, further expanding the utility of this chemical framework in developing new treatments for infections (Abdel-Motaal & Raslan, 2014).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N5OS/c24-18-12-15(23(25,26)27)13-29-20(18)34-22-30-21-28-11-10-19(32(21)31-22)14-6-8-17(9-7-14)33-16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKXCHRHCRESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)SC5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine

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